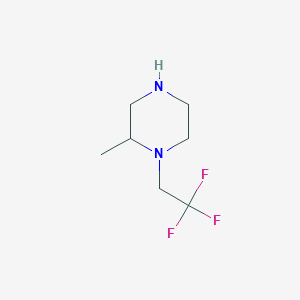

2-Methyl-1-(2,2,2-trifluoroethyl)piperazine

Description

2-Methyl-1-(2,2,2-trifluoroethyl)piperazine is a fluorinated piperazine derivative characterized by a trifluoroethyl group (-CH₂CF₃) at the 1-position and a methyl group (-CH₃) at the 2-position of the piperazine ring. Piperazine derivatives are widely studied in medicinal and agrochemical research due to their structural versatility and ability to modulate biological targets. The trifluoroethyl group introduces strong electron-withdrawing effects and lipophilicity, which often enhance metabolic stability and target binding affinity compared to non-fluorinated analogs .

Properties

Molecular Formula |

C7H13F3N2 |

|---|---|

Molecular Weight |

182.19 g/mol |

IUPAC Name |

2-methyl-1-(2,2,2-trifluoroethyl)piperazine |

InChI |

InChI=1S/C7H13F3N2/c1-6-4-11-2-3-12(6)5-7(8,9)10/h6,11H,2-5H2,1H3 |

InChI Key |

AXHYUDJJXOMEOH-UHFFFAOYSA-N |

Canonical SMILES |

CC1CNCCN1CC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Alkylation of 2-Methylpiperazine with Trifluoroethyl Halides

The primary synthetic route involves the nucleophilic substitution of 2-methylpiperazine with 2,2,2-trifluoroethyl halides (X = Cl, I). The reaction proceeds via an SN2 mechanism, where the piperazine’s secondary amine attacks the electrophilic carbon of the trifluoroethyl halide.

Use of 2,2,2-Trifluoroethyl Iodide

A method documented in a Royal Society of Chemistry protocol employs 2,2,2-trifluoroethyl iodide with cesium carbonate (Cs₂CO₃) in acetonitrile (MeCN) at 80°C for 12–18 hours. The strong base deprotonates the piperazine, enhancing nucleophilicity, while the polar aprotic solvent stabilizes the transition state. This method yields the product as a free base, which is subsequently converted to the hydrochloride salt for purification.

Use of 2,2,2-Trifluoroethyl Chloride

An alternative approach utilizes 2,2,2-trifluoroethyl chloride with potassium carbonate (K₂CO₃) in N,N-dimethylformamide (DMF) at 60–80°C . The chloride’s lower reactivity compared to iodide necessitates longer reaction times (24–48 hours) but offers cost advantages in industrial settings.

Table 1: Comparison of Alkylation Methods

| Halide | Base | Solvent | Temperature | Time (h) | Yield* |

|---|---|---|---|---|---|

| Iodide | Cs₂CO₃ | MeCN | 80°C | 12–18 | 70–75% |

| Chloride | K₂CO₃ | DMF | 60–80°C | 24–48 | 65–70% |

*Yields estimated from analogous reactions in literature.

Optimization of Reaction Conditions

Solvent Selection

Polar aprotic solvents like MeCN and DMF are preferred due to their ability to dissolve both organic and inorganic reagents while stabilizing ionic intermediates. MeCN facilitates faster reactions due to its higher dielectric constant (ε = 37.5), whereas DMF (ε = 36.7) offers better solubility for bulkier substrates.

Base and Stoichiometry

Cs₂CO₃ and K₂CO₃ are commonly used due to their strong basicity and compatibility with alkyl halides. A 1.5–2.0 molar excess of base ensures complete deprotonation of 2-methylpiperazine, driving the reaction to completion.

Temperature and Reaction Time

Elevated temperatures (60–80°C) accelerate the reaction but risk side products such as N-alkylation or Hofmann elimination. Monitoring via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is critical to terminate the reaction at optimal conversion.

Industrial Scale-Up Considerations

Cost-Effective Reagent Selection

While 2,2,2-trifluoroethyl iodide offers faster kinetics, its high cost and moisture sensitivity make 2,2,2-trifluoroethyl chloride more viable for large-scale production. Industrial protocols often employ continuous flow reactors to enhance heat transfer and minimize byproducts.

Purification and Characterization

Acid-Base Workup

The crude product is treated with hydrochloric acid (HCl) to form the water-soluble hydrochloride salt. Subsequent neutralization with sodium hydroxide (NaOH) precipitates the free base, which is purified via recrystallization from ethanol-water mixtures or column chromatography.

Table 2: Purification Protocols

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Acidification | 6M HCl, 0–5°C | Salt formation |

| Neutralization | 5% NaOH, pH 5–6 | Free base precipitation |

| Recrystallization | Ethanol:H₂O (3:1), 0–5°C | Purity enhancement |

Analytical Characterization

-

Nuclear Magnetic Resonance (NMR) : ¹H NMR spectra show distinct signals for the piperazine ring protons (δ 2.5–3.5 ppm) and trifluoroethyl group (δ 3.8–4.2 ppm).

-

High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion peaks at m/z 183.1104 ([M+H]⁺).

-

HPLC : Purity ≥98% achieved using C18 columns with acetonitrile-water gradients .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(2,2,2-trifluoroethyl)piperazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce amines.

Substitution: The trifluoroethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium at room temperature.

Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Substitution: Sodium hydride in dimethylformamide (DMF) at elevated temperatures.

Major Products Formed

Oxidation: N-oxides of 2-Methyl-1-(2,2,2-trifluoroethyl)piperazine.

Reduction: Corresponding amines.

Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

Scientific Research Applications

Drug Development

The compound has shown potential in drug development due to its ability to interact with biological macromolecules. Studies indicate that it can act as an inhibitor for specific enzymes and receptors, modulating biological pathways relevant to various diseases. For instance, the trifluoroethyl group enhances lipophilicity, allowing the compound to penetrate cell membranes effectively and exert therapeutic effects in treating neurological disorders.

Case Study: In a study exploring the structure-activity relationship of piperazine derivatives, 2-Methyl-1-(2,2,2-trifluoroethyl)piperazine was identified as a promising candidate for further optimization due to its metabolic stability and improved bioavailability compared to similar compounds .

Neurological Disorders

Research has indicated that this compound may serve as a lead structure for developing medications targeting neuropathic pain and inflammation. Its mechanism involves reversible inhibition of monoacylglycerol lipase (MAGL), which plays a crucial role in endocannabinoid degradation .

Data Table: Inhibitory Potency of Piperazine Derivatives

| Compound | IC50 (nM) | Activity |

|---|---|---|

| 2-Methyl-1-(2,2,2-trifluoroethyl)piperazine | TBD | Neuropathic pain modulation |

| LEI-515 | 630 | MAGL inhibitor |

Receptor Modulation

The compound has been investigated for its potential as a ligand in receptor studies due to its ability to interact with G-protein coupled receptors (GPCRs). Specifically, it has been associated with modulating the CXCR3 receptor, which is implicated in autoimmune disorders .

Case Study: A patent describes the use of piperazine derivatives as CXCR3 receptor modulators for treating diseases like rheumatoid arthritis and multiple sclerosis. The structural modifications of these derivatives enhance their affinity for the receptor .

Enzyme Inhibition Studies

Recent studies have focused on the interactions between 2-Methyl-1-(2,2,2-trifluoroethyl)piperazine and various enzymes. Its ability to inhibit specific enzymatic activities suggests potential applications in therapeutic contexts where enzyme modulation is beneficial.

Data Table: Enzyme Inhibition Studies

| Enzyme Target | Compound | IC50 (nM) |

|---|---|---|

| MAGL | 2-Methyl-1-(2,2,2-trifluoroethyl)piperazine | TBD |

| Other Enzymes | Various piperazine derivatives | TBD |

Industrial Applications

In industrial settings, this compound serves as a building block for synthesizing more complex organic molecules and pharmaceuticals. Its unique trifluoroethyl group contributes to the development of fluorinated compounds with enhanced properties.

Mechanism of Action

The mechanism of action of 2-Methyl-1-(2,2,2-trifluoroethyl)piperazine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can bind to its target, modulating its activity and leading to the desired biological effect .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Bioactivity

Acaricidal Activity

A study on phenylpiperazine derivatives demonstrated that the 2,2,2-trifluoroethyl substituent (as in compound 5-1 ) exhibited superior acaricidal activity against Tetranychus urticae (80% mortality at 1 ppm) compared to ethyl, isopropyl, or methyl sulfonyl groups (e.g., 5-25–27 ) . The trifluoroethyl group’s combination of hydrophobicity and electronic effects likely enhances interactions with biological targets.

Pharmacological Activity

Fluorinated substituents, such as trifluoromethyl (-CF₃) and trifluoroethyl (-CH₂CF₃), are known to improve pharmacokinetic properties by reducing basicity of adjacent amines, thereby increasing bioavailability .

Structural and Physicochemical Comparisons

Table 1: Key Properties of Selected Piperazine Derivatives

Key Observations:

- Trifluoroethyl vs. Fluoroethyl : The trifluoroethyl group (-CH₂CF₃) in 2-Methyl-1-(2,2,2-trifluoroethyl)piperazine provides greater electronegativity and lipophilicity than the fluoroethyl group (-CH₂CH₂F), enhancing target affinity and resistance to enzymatic degradation .

- Methyl Substitution: The additional methyl group at the 2-position may sterically hinder metabolism or improve solubility compared to non-methylated analogs like 1-(2,2,2-Trifluoroethyl)piperazine dihydrochloride .

Biological Activity

2-Methyl-1-(2,2,2-trifluoroethyl)piperazine is a piperazine derivative notable for its unique trifluoroethyl group, which enhances its lipophilicity and biological activity. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications, particularly in the modulation of various biological pathways.

- Molecular Formula : CHFN

- Molecular Weight : Approximately 168.16 g/mol

The presence of the trifluoroethyl group significantly influences the compound's interaction with biological targets, enhancing its ability to penetrate cell membranes and modulate enzyme and receptor functions.

Research indicates that 2-Methyl-1-(2,2,2-trifluoroethyl)piperazine interacts with specific molecular targets such as enzymes and receptors. The trifluoroethyl moiety not only increases lipophilicity but also contributes to the compound's metabolic stability and bioavailability compared to similar compounds. This makes it particularly valuable in drug design and development.

Enzyme and Receptor Modulation

Studies have shown that 2-Methyl-1-(2,2,2-trifluoroethyl)piperazine acts as an inhibitor for specific enzymes and receptors. Notably, it has been identified as a modulator of the CXCR3 receptor, which plays a critical role in inflammatory and autoimmune responses. This modulation suggests potential applications in treating conditions such as rheumatoid arthritis and multiple sclerosis .

Case Studies

- Neuroprotective Effects : In ex vivo experiments involving neuronal cell death models, treatment with 2-Methyl-1-(2,2,2-trifluoroethyl)piperazine demonstrated protective effects against neurotoxic agents like NMDA. This indicates its potential utility in neurodegenerative diseases .

- Anticancer Activity : In vitro studies have revealed that this compound exhibits potent inhibitory effects on cancer cell lines, particularly those associated with triple-negative breast cancer (TNBC). The compound showed a significant reduction in cell proliferation with an IC value of 0.126 μM against MDA-MB-231 cells while demonstrating a favorable selectivity index over non-cancerous cells .

Comparative Analysis with Similar Compounds

The following table summarizes the structural similarities and notable features of compounds related to 2-Methyl-1-(2,2,2-trifluoroethyl)piperazine:

| Compound Name | Similarity Index | Notable Features |

|---|---|---|

| 1-(2,2,2-Trifluoroethyl)piperazine | 0.96 | Directly related structure; commonly studied derivative |

| 1-(2,2-Difluoroethyl)piperazine dihydrochloride | 0.87 | Contains difluoro rather than trifluoro substituent |

| N-Methyl-2,2,2-trifluoroethylamine Hydrochloride | 0.74 | Different amine structure but shares trifluoromethyl group |

| 1-(4-Methylpiperazin-1-yl)ethanamine | 0.57 | Related piperazine derivative with different substituents |

| 1-(Chloroethyl)-4-methylpiperazine dihydrochloride | 0.52 | Contains a chloro substituent; different reactivity profile |

The unique trifluoroethyl group in this compound enhances its metabolic stability and bioavailability compared to these similar compounds.

Safety Profile

Preliminary toxicity assessments indicate that 2-Methyl-1-(2,2,2-trifluoroethyl)piperazine exhibits no acute toxicity in animal models at concentrations up to 2000 mg/kg. This favorable safety profile supports its potential for therapeutic use .

Q & A

Q. What are the optimal synthetic routes for 2-Methyl-1-(2,2,2-trifluoroethyl)piperazine in academic research settings?

- Methodological Answer: The synthesis typically involves alkylation of a piperazine core. For example, 1-(2,2,2-trifluoroethyl)piperazine derivatives can be synthesized via nucleophilic substitution using trifluoroethyl halides. A common approach includes reacting piperazine with 2,2,2-trifluoroethyl bromide in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF or acetonitrile . Reaction monitoring via TLC (e.g., hexane:ethyl acetate systems) ensures completion, followed by extraction with methylene chloride or ethyl acetate and purification via silica gel chromatography .

Q. How can researchers ensure the purity of 2-Methyl-1-(2,2,2-trifluoroethyl)piperazine during synthesis?

- Methodological Answer: Purity is validated using a combination of techniques:

- TLC monitoring during synthesis to track reaction progress .

- Column chromatography (e.g., silica gel with ethyl acetate:hexane gradients) for intermediate purification .

- High-performance liquid chromatography (HPLC) for final compound analysis, particularly to resolve trifluoroethyl-substituted byproducts .

- Spectroscopic characterization (¹H/¹³C NMR, IR) to confirm structural integrity .

Q. What analytical techniques are critical for characterizing 2-Methyl-1-(2,2,2-trifluoroethyl)piperazine?

- Methodological Answer: Key techniques include:

- NMR spectroscopy : ¹⁹F NMR is essential for confirming trifluoroethyl group integration .

- Mass spectrometry (MS) for molecular weight validation.

- X-ray crystallography (if crystalline) to resolve stereochemical ambiguities .

- Elemental analysis to verify purity ≥95% .

Advanced Research Questions

Q. How can computational chemistry optimize the design of 2-Methyl-1-(2,2,2-trifluoroethyl)piperazine derivatives for targeted biological activity?

- Methodological Answer:

- Molecular docking : Screen derivatives against target proteins (e.g., kinases, GPCRs) using software like AutoDock Vina to predict binding affinities .

- QSAR modeling : Correlate trifluoroethyl group positioning with bioactivity using descriptors like logP, polar surface area, and electrostatic potentials .

- MD simulations : Assess stability of ligand-receptor complexes over nanosecond timescales to prioritize candidates for synthesis .

Q. What strategies resolve contradictory data in biological activity studies of trifluoroethyl-piperazine derivatives?

- Methodological Answer:

- Dose-response reassessment : Test compounds across a broader concentration range to identify non-linear effects .

- Metabolic stability assays : Use liver microsomes to rule out rapid degradation masking true activity .

- Orthogonal binding assays : Combine SPR (surface plasmon resonance) with cellular assays (e.g., cAMP inhibition) to validate target engagement .

Q. How can structure-activity relationship (SAR) studies be systematically designed for trifluoroethyl-piperazine analogs?

- Methodological Answer:

- Substituent variation : Synthesize analogs with modifications to the piperazine ring (e.g., methyl groups) or trifluoroethyl chain (e.g., elongation to -CF₂CF₃) .

- Bioisosteric replacement : Replace the trifluoroethyl group with isosteres like -CF₂Cl or -OCF₃ to assess electronic effects .

- Pharmacophore mapping : Identify critical interaction points (e.g., hydrogen bond acceptors) using crystallographic or docking data .

Q. What are best practices for handling 2-Methyl-1-(2,2,2-trifluoroethyl)piperazine in hygroscopic or reactive conditions?

- Methodological Answer:

- Storage : Store under inert gas (Ar/N₂) at RT in desiccators to prevent hydrolysis of the trifluoroethyl group .

- Solvent selection : Use anhydrous DCM or THF for reactions to minimize side reactions .

- Stability testing : Conduct accelerated degradation studies (40°C/75% RH) to identify degradation pathways (e.g., dealkylation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.